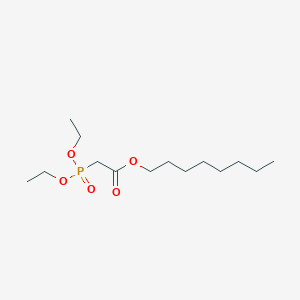
Acetic acid, (diethoxyphosphinyl)-, octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (diethoxyphosphinyl)-, octyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with an octyl group and a diethoxyphosphinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (diethoxyphosphinyl)-, octyl ester typically involves the esterification of acetic acid with octanol in the presence of a diethoxyphosphinylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
化学反応の分析
Types of Reactions
Acetic acid, (diethoxyphosphinyl)-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding acetic acid and octanol.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and octanol.
Oxidation: Phosphonic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, (diethoxyphosphinyl)-, octyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and phosphonic acid derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, octyl ester involves its interaction with molecular targets through its ester and phosphinyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, similar in structure but lacking the diethoxyphosphinyl group.
Diethylphosphonoacetic acid: Contains a phosphonoacetic acid moiety but differs in the ester group.
Uniqueness
Acetic acid, (diethoxyphosphinyl)-, octyl ester is unique due to the presence of both an octyl ester and a diethoxyphosphinyl group. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that require both ester and phosphinyl functionalities.
特性
CAS番号 |
147318-10-3 |
|---|---|
分子式 |
C14H29O5P |
分子量 |
308.35 g/mol |
IUPAC名 |
octyl 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C14H29O5P/c1-4-7-8-9-10-11-12-17-14(15)13-20(16,18-5-2)19-6-3/h4-13H2,1-3H3 |
InChIキー |
MXMDTVDDOYHTLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
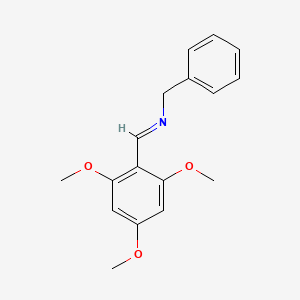
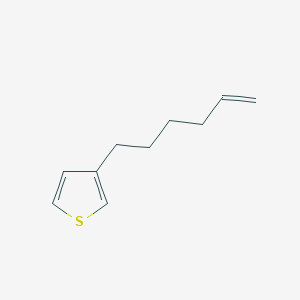
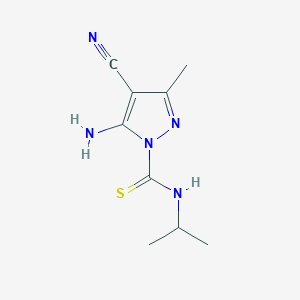
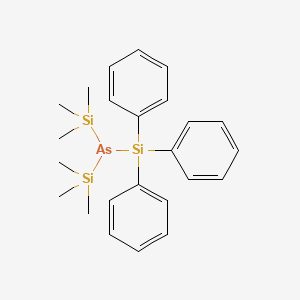
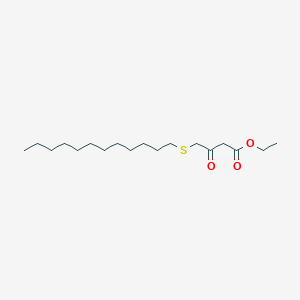
-](/img/structure/B15162705.png)
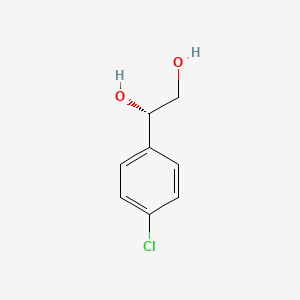
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
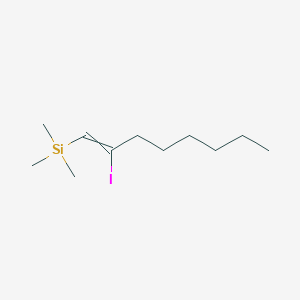
![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
